[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Description
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at the 5-position with a furan-2-yl group. The 3-position of the isoxazole is functionalized with a methyl group esterified to a furan-2-carboxylate moiety. This structure combines two aromatic heterocycles (furan and isoxazole), which are prevalent in bioactive molecules due to their electron-rich nature and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(11-4-2-6-17-11)18-8-9-7-12(19-14-9)10-3-1-5-16-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFXQLKASYKXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions, followed by esterification to introduce the furan-2-carboxylate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of biocatalysts can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it into a more saturated heterocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted furans and oxazoles, as well as carboxylate derivatives that can be further functionalized for specific applications.
Scientific Research Applications
Biology: In biological research, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets and its effects on cellular processes.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly due to its unique structural features that may interact with specific biological pathways.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and oxazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of biological pathways. Specific pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares its isoxazole-furan core with several analogs but differs in substituents and functional groups:
Key Observations :
- The isoxazole-furan core is retained in Y507-0646 and the methylamine derivative, but functionalization at the 3-position varies (ester, carboxylic acid, amine).
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate replaces the isoxazole with a substituted phenyl group, altering electronic properties .
Physicochemical Properties
Comparative data for select compounds:
*Calculated based on molecular formula (C₁₃H₉NO₅). †Estimated using analogous structures. ‡Predicted via computational tools.
Key Observations :
- The target compound’s ester group increases lipophilicity (logP ~1.5) compared to Y507-0646’s carboxylic acid (logP 0.78).
Stability Considerations :
- Esters (target compound, ) are prone to hydrolysis under acidic/basic conditions, whereas amides (e.g., compounds in ) exhibit greater stability.
Biological Activity
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews available literature focusing on its pharmacological properties, including anticancer, antibacterial, and antifungal activities.
Anticancer Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 pathway |
| Compound B | A549 (Lung Cancer) | 12.34 | Inhibition of cell proliferation |
| Compound C | U-937 (Leukemia) | 10.50 | Caspase activation |
These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, potentially through the activation of specific signaling pathways.
Antibacterial Activity
The antibacterial properties of related compounds have also been explored. For instance, studies have shown that certain oxazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
These results indicate that the compound could be effective against a range of bacterial infections.
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| C. albicans | 0.0048 |
| Fusarium oxysporum | 0.039 |
This suggests potential applications in treating fungal infections.
Case Studies
Several case studies have documented the biological effects of this compound derivatives:
-
Study on MCF-7 Breast Cancer Cells :
- The compound was tested for its ability to induce apoptosis in MCF-7 cells.
- Results showed a significant increase in caspase activity and p53 expression, indicating a strong apoptotic effect.
-
Evaluation Against Bacterial Strains :
- The compound's antibacterial efficacy was assessed against various strains.
- It exhibited potent activity with low MIC values, suggesting its potential as an antibacterial agent.
-
Antifungal Assessment :
- The antifungal properties were evaluated using standard strains.
- The compound showed effective inhibition of fungal growth, comparable to established antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
